Neosamine C
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
492-55-7 |
|---|---|
Molecular Formula |
C6H14N2O4 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(3R,4R,5S,6R)-3-amino-6-(aminomethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H14N2O4/c7-1-2-4(9)5(10)3(8)6(11)12-2/h2-6,9-11H,1,7-8H2/t2-,3-,4-,5-,6?/m1/s1 |
InChI Key |
SQTHUUHOUPJYLK-IVMDWMLBSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)N |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)N |
Origin of Product |
United States |
Significance of Aminosugars and Diaminosugars in Biological Systems
Aminosugars are a class of carbohydrates in which a hydroxyl group, typically at the C-2 position, is replaced by an amino group. nih.govebi.ac.uk These compounds are fundamental building blocks of numerous essential biomacromolecules. researchgate.net For instance, N-acetylglucosamine is a key component of peptidoglycan, the polymer that forms the bacterial cell wall and provides structural integrity. mdpi.com Aminosugars are also integral to glycoproteins and glycolipids, which are crucial for intercellular communication, cell signaling, and immune responses. nih.govnih.gov The presence of the amino group, which is often protonated at physiological pH, imparts a positive charge to the sugar, influencing its interactions with negatively charged molecules like the phosphate (B84403) backbone of nucleic acids. researchgate.net
Contextualizing 2,6 Dideoxy 2,6 Diaminoglucose Within the Amino Sugar Landscape
2,6-Dideoxy-2,6-diaminoglucose, also known as neosamine C in some contexts, is a specific diaminosugar that is a derivative of D-glucose. wikipedia.orgdrugbank.com Its structure is defined by the replacement of the hydroxyl groups at the C-2 and C-6 positions with amino groups. nih.govebi.ac.uk This particular arrangement of two amino groups on the glucose scaffold distinguishes it from other naturally occurring diaminosugars, such as 2,3-diamino-2,3-dideoxy-D-glucose or bacillosamine (2,4-diamino-2,4,6-trideoxy-D-glucose).
The significance of 2,6-Dideoxy-2,6-diaminoglucose is highlighted by its presence as a core component in a number of clinically important aminoglycoside antibiotics, including neomycin, kanamycin (B1662678), tobramycin (B1681333), and ribostamycin (B1201364). nih.govcymitquimica.comnih.govebi.ac.uk In these molecules, it is typically glycosidically linked to a 2-deoxystreptamine (B1221613) core. nih.gov The presence and specific location of the two amino groups on the 2,6-dideoxy-2,6-diaminoglucose ring are critical for the antibacterial activity of these antibiotics, as they are involved in binding to the ribosomal RNA of bacteria, thereby inhibiting protein synthesis. nih.gov For example, in neamine (B104775), which is the core structure of neomycin and consists of 2,6-dideoxy-2,6-diaminoglucose linked to 2-deoxystreptamine, this diaminosugar moiety is crucial for its biological activity. nih.govrsc.org
Below is a table comparing 2,6-Dideoxy-2,6-diaminoglucose with other related aminosugars.
| Compound Name | Position of Amino Group(s) | Natural Occurrence (Examples) | Key Role (Examples) |
| Glucosamine (B1671600) | C-2 | Chitin, Peptidoglycan | Structural component of cell walls and exoskeletons |
| 2,6-Dideoxy-2,6-diaminoglucose | C-2, C-6 | Neomycin, Kanamycin, Tobramycin, Ribostamycin | Core component of aminoglycoside antibiotics, essential for rRNA binding |
| Bacillosamine | C-2, C-4 | Bacterial glycoproteins | Component of N-linked glycans in bacteria |
| Kanamycin B | C-2', C-6' (on the 2,6-diaminoglucose ring) and C-3 (on the 3-aminoglucose ring) | Kanamycin B antibiotic | Antibacterial agent |
| Tobramycin | C-2', C-6' (on the 2,6-diaminoglucose ring) and C-3 (on the 3-aminoglucose ring) | Tobramycin antibiotic | Antibacterial agent |
Biochemical Roles and Enzymatic Interactions of 2,6 Dideoxy 2,6 Diaminoglucose Moieties
Incorporation into Aminoglycoside Antibiotics: Structural Contribution
The 2,6-dideoxy-2,6-diaminoglucose moiety is a critical structural component of several clinically important aminoglycoside antibiotics. These antibiotics are characterized by a core structure of amino sugars connected by glycosidic linkages to a dibasic aminocyclitol, which is typically 2-deoxystreptamine (B1221613). nih.gov The 2,6-dideoxy-2,6-diaminoglucose ring, often referred to as the "primed" sugar or Ring I, is a primary site for enzymatic modification by resistance enzymes and is fundamentally important for the antibiotic's biological activity. nih.govnih.gov
The primary mechanism of clinical resistance to aminoglycosides is their inactivation by aminoglycoside-modifying enzymes (AMEs). researchgate.netasm.org The 2,6-dideoxy-2,6-diaminoglucose moiety is a key recognition site and target for these enzymes, particularly the aminoglycoside acetyltransferases (AACs). nih.gov Specifically, the AAC(2') and AAC(6') enzymes catalyze the transfer of an acetyl group from acetyl-coenzyme A to the amino groups at the 2' and 6' positions of this sugar, respectively. nih.govasm.org
This enzymatic modification neutralizes the positive charge of the amino group, which is crucial for the antibiotic's interaction with its ribosomal target. The resulting acetylated aminoglycoside exhibits poor binding to the ribosome, rendering it ineffective. asm.org The interaction between the aminoglycoside and the modifying enzyme is highly specific. The enzyme's active site features a binding pocket with a significant negative charge distribution, which attracts the positively charged antibiotic. asm.org Specific electrostatic interactions between the enzyme's active site residues and the amino groups of the 2,6-dideoxy-2,6-diaminoglucose moiety facilitate the precise positioning of the substrate for catalysis. asm.orgnih.gov
Aminoglycosides exert their bactericidal effect by binding with high affinity to the A-site on the 16S ribosomal RNA (rRNA) of the bacterial 30S ribosomal subunit. nih.govasm.org This interaction disrupts protein synthesis by causing codon misreading and premature termination of translation. nih.gov The 2,6-dideoxy-2,6-diaminoglucose moiety, along with the central 2-deoxystreptamine ring, is essential for this high-affinity binding to the ribosomal target. nih.gov
Research has demonstrated a direct correlation between the number and position of amino groups on the 2,6-dideoxy-2,6-diaminoglucose ring and the antibiotic's antibacterial activity. nih.gov The binding affinity and, consequently, the inhibitory potency follow a clear trend: a 2',6'-diamino sugar (like in Kanamycin (B1662678) B) is superior to a 6'-amino sugar (Kanamycin A), which in turn is more effective than a 2'-amino sugar (Kanamycin C). nih.gov This structure-activity relationship underscores the role of the diamino sugar in forming critical contacts within the rRNA binding pocket, thereby ensuring the specific and potent inhibition of bacterial protein synthesis.
Enzymatic Modification of 2,6-Dideoxy-2,6-diaminoglucose Residues in Glycoconjugates
The amino groups of the 2,6-dideoxy-2,6-diaminoglucose residue are primary targets for covalent modification by AMEs. Bacteria that acquire genes encoding these enzymes can inactivate aminoglycoside antibiotics, leading to clinical resistance. nih.gov These enzymes are broadly classified into three groups based on the type of modification they catalyze: aminoglycoside acetyltransferases (AACs), aminoglycoside phosphotransferases (APHs), and aminoglycoside nucleotidyltransferases (ANTs). researchgate.netnih.gov The AACs specifically target the amino functionalities, including those at the 2' and 6' positions of the 2,6-dideoxy-2,6-diaminoglucose ring, using acetyl-CoA as a donor molecule to neutralize the key positive charges required for antibiotic activity. asm.org
The aminoglycoside N-acetyltransferases (AACs) represent a large and clinically significant family of resistance enzymes. nih.gov They are categorized into subgroups based on the position of the amino group they acetylate on the aminoglycoside scaffold. nih.gov The AAC(2') and AAC(6') enzymes are directly relevant to the 2,6-dideoxy-2,6-diaminoglucose moiety, as they modify the amino groups at the 2'- and 6'-positions, respectively. nih.gov
The AAC(6') enzymes are the most prevalent and diverse group of AACs, identified in a wide range of both Gram-negative and Gram-positive pathogens. nih.gov They are further classified into subtypes, primarily AAC(6')-I and AAC(6')-II, which are distinguished by their differing substrate profiles against key aminoglycosides like amikacin (B45834) and gentamicin (B1671437). nih.govmdpi.com The widespread distribution of genes encoding these enzymes, often on mobile genetic elements like plasmids and transposons, facilitates their rapid dissemination among bacterial populations. asm.orgnih.gov
AAC enzymes are members of the GCN5-related N-acetyltransferase (GNAT) superfamily, which share a conserved structural fold and catalytic mechanism. nih.gov Kinetic analyses of several AAC enzymes, including AAC(6') variants, have revealed that they typically follow a steady-state ordered Bi-Bi kinetic mechanism. researchgate.net In this mechanism, the acetyl-CoA cofactor is the first substrate to bind to the enzyme's active site. This is followed by the binding of the aminoglycoside antibiotic. After the acetyl group is transferred from acetyl-CoA to the target amino group on the 2,6-dideoxy-2,6-diaminoglucose moiety, the acetylated (and inactivated) antibiotic is released, followed by the departure of the coenzyme A molecule. researchgate.net
Some members of this family exhibit more complex behavior. For instance, AAC(6')-Ii from Enterococcus faecium demonstrates allosteric properties, where the binding of either acetyl-CoA or the aminoglycoside substrate induces a substantial conformational change, shifting the enzyme to a more ordered and well-defined three-dimensional structure. nih.gov The evolution of these enzymes is also evident in the emergence of bifunctional enzymes, such as AAC(3)-Ib/AAC(6')-Ib', which consist of two merged acetyltransferase domains, thereby expanding the spectrum of aminoglycosides they can inactivate. researchgate.net
The substrate specificity of AAC(6') enzymes is a key determinant of their clinical impact. The historical classification into two main subtypes is based on their activity profiles. nih.govmdpi.com
AAC(6')-I enzymes typically confer resistance to aminoglycosides such as amikacin and tobramycin (B1681333), but not gentamicin. The AAC(6')-Ib variant is the most widely distributed enzyme of this type in Gram-negative clinical pathogens. nih.govmdpi.com
AAC(6')-II enzymes generally inactivate gentamicin and tobramycin but are not effective against amikacin. nih.govmdpi.com
This specificity is dictated by subtle differences in the enzyme's active site architecture. Structural studies of AAC(6')-Im show that the aminoglycoside binds in a shallow, positively-charged pocket that positions the 6'-amino group for efficient nucleophilic attack on the bound acetyl-CoA. microbialcell.com Even single amino acid substitutions within the enzyme can dramatically alter the substrate profile. For example, a leucine-to-serine substitution at position 119 can convert an AAC(6')-Ib enzyme (Type I profile) into an enzyme with an AAC(6')-II profile (Type II profile). nih.gov
Aminoglycoside Acetyltransferases (AACs) Targeting 2,6-Dideoxy-2,6-diaminoglucose Amino Positions
Interactions with Biological Macromolecules (non-clinical)
The 2,6-dideoxy-2,6-diaminoglucose moiety, a key structural component of many aminoglycosides, plays a significant role in their interactions with various biological macromolecules. These interactions are fundamental to their biological activities, including effects on eukaryotic enzymes and binding to nucleic acid structures.
Activation of Eukaryotic Phospholipase C by 2,6-Dideoxy-2,6-diaminoglucose-containing Aminoglycosides
Certain aminoglycosides containing the 2,6-dideoxy-2,6-diaminoglucose unit have been shown to activate eukaryotic phospholipase C (PLC). nih.gov Research on a glycosyl phosphatidylinositol (GPI)-specific PLC from the protozoan parasite Trypanosoma brucei revealed that the aminoglycoside neomycin B could activate the enzyme six-fold and protect it from a reduction in activity at a pH of 6.5. nih.gov
Structure-activity relationship studies pinpointed the 2,6-dideoxy-2,6-diaminoglucose substituent as crucial for this activation. The study compared the activity of 2-deoxystreptamine, the core aminocyclitol ring, with neamine (B104775), which consists of 2-deoxystreptamine linked to a 2,6-dideoxy-2,6-diaminoglucose moiety. Neamine was found to be 150-fold more active in stimulating the GPI-PLC, indicating the critical role of the diamino sugar substituent in the activation process. nih.gov The concentration required to achieve a two-fold activation (SC200) for 2-deoxystreptamine was 310 µM, whereas for neamine, it was only 2 µM. nih.gov
Further evidence showed that adding a second 2,6-dideoxy-2,6-diaminoglucose moiety to the ribose ring of ribostamycin (B1201364) resulted in an additional 3.5-fold stimulation of the enzyme. nih.gov This suggests a cumulative effect related to the number of these specific diamino sugar units.
| Compound | Description | Concentration for 2-fold Activation (SC200) | Relative Activity vs. 2-deoxystreptamine |
|---|---|---|---|
| 2-Deoxystreptamine | Core aminocyclitol ring | 310 µM | 1x (Baseline) |
| Neamine | 2-deoxystreptamine with one 2,6-dideoxy-2,6-diaminoglucose substituent | 2 µM | 150x |
| Ribostamycin | Contains one 2,6-dideoxy-2,6-diaminoglucose substituent | 2 µM | 150x |
Binding Affinities with Ribosomal RNA and Other Nucleic Acids
The 2,6-dideoxy-2,6-diaminoglucose moiety is integral to the high-affinity binding of aminoglycosides to ribosomal RNA (rRNA), which is a primary mechanism of their antibiotic action. nih.govnih.gov Aminoglycosides primarily target the decoding region A-site of the small ribosomal subunit's rRNA. nih.govembopress.org The interaction involves a combination of hydrogen bonding, electrostatic interactions, and hydrophobic contacts. pnas.org
The binding affinities of various aminoglycosides to rRNA have been characterized, revealing differences based on their specific structures. For instance, studies on the helix 69 (H69) of the bacterial 23S rRNA showed that neomycin B and tobramycin bind with significantly higher affinity than paromomycin. nih.gov In contrast, the affinity of these aminoglycosides for the corresponding human 28S rRNA H69 was considerably lower, which contributes to their selective antibacterial activity. nih.gov
The specificity for prokaryotic over eukaryotic ribosomes is largely determined by a single nucleotide difference in the A-site of the small subunit rRNA. Prokaryotic ribosomes have an adenosine (B11128) at position 1408 (E. coli numbering), while eukaryotic ribosomes have a guanosine. embopress.org This A1408G substitution in eukaryotes perturbs the binding pocket for ring I of the aminoglycosides, thereby lowering their binding affinity. embopress.org
| Aminoglycoside | Dissociation Constant (Kd) in µM |
|---|---|
| Neomycin B | 0.3 ± 0.1 |
| Tobramycin | 0.2 ± 0.2 |
| Paromomycin | 5.4 ± 1.1 |
Beyond rRNA, aminoglycosides can also interact with other nucleic acid structures. mdpi.com While their primary interactions are with RNA, these compounds can form stable, high-molecular-weight complexes with both single- and double-stranded DNA and RNA. mdpi.com
Biosynthetic Pathways of Related Diamino Sugars and Potential Analogies
The biosynthesis of 2,6-dideoxy-2,6-diaminoglucose is not fully elucidated, but its pathway can be inferred from the well-studied biosynthesis of other related deoxyamino sugars found in bacteria. nih.govresearchgate.net These pathways typically start from common nucleotide-activated sugar precursors, such as UDP-D-N-acetylglucosamine or NDP-D-glucose. nih.govresearchgate.net
A general pattern for the formation of 2-amino-2,6-dideoxy sugars involves a series of enzymatic reactions. For example, the biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses often begins with UDP-D-N-acetylglucosamine. nih.gov The pathway proceeds through a multi-functional enzyme that catalyzes dehydration at the C-4 and C-6 positions and epimerization at C-3 and C-5, producing a UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose intermediate. nih.gov This keto-intermediate is then stereospecifically reduced by a C-4 reductase to yield the final product. nih.gov
Similarly, the initial steps in the formation of the deoxysugar moieties of streptomycin (B1217042) involve an NDP-D-glucose 4,6-dehydratase. researchgate.net This enzymatic step is a common feature in the biosynthesis of 6-deoxysugars. Following the formation of a 4-keto-6-deoxy intermediate, an aminotransferase enzyme would be required to introduce the amino group at the C-2 position, likely using glutamate (B1630785) or glutamine as the amino donor. A subsequent enzymatic step would be needed to introduce the second amino group at the C-6 position, potentially through another aminotransferase or a series of related reactions.
These analogous pathways suggest that the biosynthesis of 2,6-dideoxy-2,6-diaminoglucose likely involves:
Activation of a glucose precursor (e.g., as UDP-glucose).
Enzymatic dehydration at the C-6 position to form a 6-deoxy intermediate.
Introduction of amino groups at the C-2 and C-6 positions via aminotransferase enzymes.
The precise sequence and the specific enzymes involved would define the final stereochemistry of the sugar.
Computational Chemistry and Molecular Modeling of 2,6 Dideoxy 2,6 Diaminoglucose Systems
Molecular Dynamics Simulations of 2,6-Dideoxy-2,6-diaminoglucose and its Conjugates
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. uu.nl By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational dynamics, stability, and intermolecular interactions of 2,6-dideoxy-2,6-diaminoglucose, particularly when it is part of a larger conjugate like an aminoglycoside antibiotic. mdpi.com
Research Findings from MD Simulations:
Conformational Flexibility: Simulations can track the puckering of the pyranose ring and the rotational freedom around the glycosidic bonds that link 2,6-dideoxy-2,6-diaminoglucose to other residues in a conjugate.
Solvent Interactions: MD studies elucidate the pattern of hydrogen bonding between the amino and hydroxyl groups of the sugar and surrounding water molecules, which is crucial for understanding its solubility and interaction with binding sites.
Binding Dynamics: When studying conjugates, MD simulations can model the process of binding to a macromolecule, such as an enzyme or RNA. mdpi.com This can reveal the pathway of association and the conformational changes that occur in both the ligand and the receptor upon complex formation. For example, simulations can explore how the C-terminal region of an enzyme might affect the binding of a substrate containing the 2,6-dideoxy-2,6-diaminoglucose moiety. uu.nl
Table 1: Parameters and Objectives in MD Simulations of Aminoglycoside Systems
| Parameter/Objective | Description | Relevance to 2,6-Dideoxy-2,6-diaminoglucose |
|---|---|---|
| Force Field | A set of parameters to calculate the potential energy of the system. Common choices include AMBER and GROMOS. uu.nl | Determines the accuracy of the calculated interactions involving the sugar's functional groups. |
| Solvation Model | Explicit (e.g., TIP3P water) or implicit models to represent the solvent environment. | Crucial for accurately modeling hydrogen bonds and hydrophobic effects involving the sugar. |
| Conformational Sampling | Exploring the different shapes the molecule can adopt. Techniques like replica exchange MD (REMD) can enhance sampling. uu.nl | Identifies the preferred conformations of the 2,6-dideoxy-2,6-diaminoglucose ring and its orientation within larger molecules. |
| Binding Free Energy Calculation | Methods like MM/PBSA or MM/GBSA are used to estimate the strength of ligand-receptor binding. | Quantifies the contribution of the 2,6-dideoxy-2,6-diaminoglucose moiety to the binding affinity of aminoglycosides to their targets. |
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide a fundamental understanding of chemical structure, stability, and reactivity by solving the Schrödinger equation. For 2,6-dideoxy-2,6-diaminoglucose, QM calculations can predict properties that are key to its biological function.
While specific extensive QM studies on isolated 2,6-dideoxy-2,6-diaminoglucose are not widely published, the principles of such calculations allow for the determination of several key molecular characteristics.
Predicted Electronic and Structural Properties:
Charge Distribution: QM calculations can determine the partial atomic charges on the atoms of the molecule. This is critical for understanding electrostatic interactions, particularly the role of the protonated amino groups at positions 2 and 6 in binding to negatively charged targets like the phosphate (B84403) backbone of rRNA.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to predict the molecule's reactivity. The amino groups are expected to be primary sites for nucleophilic attack and protonation.
Reaction Mechanisms: QM methods can be used to model the transition states of chemical reactions. For instance, they could elucidate the mechanism of acetylation of the amino groups by aminoglycoside acetyltransferase (AAC) enzymes, which is a common bacterial resistance mechanism. researchgate.netnih.gov
Table 2: Computationally Derived Properties of 2,6-Dideoxy-2,6-diaminoglucose
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₆H₁₄N₂O₄ nih.gov | Defines the atomic composition of the molecule. |
| Molecular Weight | 178.19 g/mol nih.gov | Basic physical property used in various calculations. |
| XLogP3-AA | -3.1 nih.gov | Indicates high hydrophilicity, consistent with its multiple polar hydroxyl and amino groups. |
| Topological Polar Surface Area | 122 Ų nih.gov | Predicts transport properties and interactions based on polar surface area. |
Docking Studies and Ligand-Macromolecule Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). mdpi.com This method is instrumental in studying how aminoglycosides containing 2,6-dideoxy-2,6-diaminoglucose interact with their biological targets. Docking algorithms use scoring functions to estimate the binding affinity, often reported as a binding energy in kcal/mol. aun.edu.egacgpubs.org
The primary target for many aminoglycosides is the A-site of the 16S rRNA within the bacterial ribosome. researchgate.net Docking and structural studies have provided a detailed picture of this interaction.
Key Interactions with 16S rRNA:
Binding Site: The 2,6-dideoxy-2,6-diaminoglucose ring, as part of an aminoglycoside like paromomycin, binds within the major groove of the A-site RNA. researchgate.net
Hydrogen Bonding: The amino groups at positions 2' and 6' are critical for the interaction. These groups, along with the central 2-deoxystreptamine (B1221613) ring, form specific hydrogen bonds with the phosphate-sugar backbone and key nucleotides of the rRNA, such as A1492 and A1493. researchgate.net
Shape Complementarity: The L-shaped conformation of the bound aminoglycoside fits snugly into the binding pocket, maximizing favorable contacts. researchgate.net
Docking is also used to model how resistance enzymes, such as aminoglycoside N-acetyltransferases (AACs), recognize and modify these antibiotics. mdpi.comresearchgate.net Specifically, AAC(2') and AAC(6') enzymes target the amino groups at the 2' and 6' positions of the 2,6-dideoxy-2,6-diaminoglucose ring, respectively. researchgate.netnih.gov Docking studies can help visualize how the aminoglycoside fits into the active site of these enzymes, guiding the design of derivatives that can evade this inactivation.
Table 3: Summary of Docking Interaction Insights
| Macromolecular Target | Key Interacting Residues/Regions | Nature of Interaction | Reference |
|---|---|---|---|
| Bacterial 16S rRNA (A-site) | Nucleotides A1492, A1493, G1494, U1495 | Hydrogen bonding, electrostatic interactions with phosphate backbone | researchgate.net |
| Aminoglycoside Acetyltransferase (AAC) | Enzyme active site residues | Positions the 2'- or 6'-amino group for acetyl-CoA dependent acetylation | mdpi.comnih.gov |
| Eukaryotic Phospholipase C | Enzyme active site | Activation of the enzyme through specific binding contacts | nih.gov |
Structure-Activity Relationship (SAR) Studies based on 2,6-Dideoxy-2,6-diaminoglucose Derivatives
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For derivatives containing 2,6-dideoxy-2,6-diaminoglucose, SAR studies are crucial for understanding their mechanism of action and for designing more potent or selective molecules.
A key finding is that the 2,6-dideoxy-2,6-diaminoglucose moiety is a critical component for the biological activity of many aminoglycosides. nih.gov Studies on the activation of a eukaryotic glycosylphosphatidylinositol-specific phospholipase C (GPI-PLC) by aminoglycosides demonstrated the importance of this sugar. nih.gov
Key SAR Findings:
The compound neamine (B104775), which consists of a 2,6-dideoxy-2,6-diaminoglucose substituent at the 4-position of a 2-deoxystreptamine ring, was 150-fold more active in stimulating GPI-PLC than 2-deoxystreptamine alone. nih.gov
A second 2,6-dideoxy-2,6-diaminoglucose moiety, as seen in more complex aminoglycosides, can provide additional stimulation of enzyme activity. nih.gov
In terms of antibacterial activity, the minimal core structure of neamine (2-deoxystreptamine linked to 2,6-diaminoglucose) is sufficient to interfere with protein synthesis. ucsd.edu
Modifications to the core structure, such as the removal of other nearby hydroxyl groups, can lead to enhanced activity against aminoglycoside-resistant bacteria. ucsd.edu
Table 4: SAR of Aminoglycoside Derivatives on GPI-PLC Activation
| Compound | Key Structural Feature | Activity (SC₂₀₀) | Conclusion |
|---|---|---|---|
| 2-Deoxystreptamine | Core aminocyclitol ring only | 310 µM nih.gov | Mildly stimulatory, serves as baseline. |
| Neamine | 2-deoxystreptamine + one 2,6-dideoxy-2,6-diaminoglucose | 2 µM nih.gov | The sugar moiety provides a 150-fold increase in activity. |
| Ribostamycin (B1201364) | Neamine + a ribose ring | 2 µM nih.gov | The ribose group is not critical for this specific enzyme activation. |
| Neomycin B | Ribostamycin + a second 2,6-dideoxy-2,6-diaminoglucose moiety | 2 µM nih.gov | The second diamino-sugar provides further activation enhancement on other enzymes. nih.gov |
Future Research Directions and Academic Applications
Design and Synthesis of Glycomimetics Incorporating 2,6-Dideoxy-2,6-diaminoglucose Scaffolds
The development of glycomimetics, compounds that mimic the structure and function of carbohydrates, is a burgeoning area of research. The 2,6-dideoxy-2,6-diaminoglucose scaffold is a valuable building block in this endeavor. Researchers are actively designing and synthesizing novel glycomimetics that incorporate this diamino sugar to create molecules with enhanced biological activity and stability. polimi.itmdpi.com These efforts often involve combinatorial chemistry approaches to generate libraries of compounds for screening against various biological targets. polimi.itresearchgate.net
One key area of focus is the development of RNA ligands. Given that aminoglycosides containing 2,6-dideoxy-2,6-diaminoglucose are known to bind to ribosomal RNA (rRNA), scientists are creating new molecules based on this scaffold to target specific RNA structures, including those involved in viral replication and bacterial protein synthesis. thieme-connect.deucsd.edu For instance, a 2,6-diaminogalactose scaffold has been developed for the solid-phase synthesis of potential RNA ligands, highlighting the versatility of these diamino sugar frameworks. thieme-connect.de
Development of Advanced Materials and Polymers utilizing 2,6-Dideoxy-2,6-diaminoglucose Derivatives
The functional groups present in 2,6-dideoxy-2,6-diaminoglucose make it an attractive monomer for the synthesis of advanced materials and polymers. google.com Researchers are exploring the use of its derivatives to create biodegradable polymers with tailored properties. nih.gov For example, acrylamide (B121943) derivatives of 2,6-dideoxy-2,6-diaminoglucose have been synthesized and polymerized to form hydrogels. google.com These materials could have applications in areas such as drug delivery, tissue engineering, and environmentally friendly plastics. The synthesis of polymers from glucose derivatives is an active area of research, with a focus on creating materials from renewable resources. nih.govd-nb.infonovapublishers.com
The synthesis of N,N-(2,6-deoxy-D-glucose)-2,6-acrylamide and its subsequent polymerization demonstrates a practical application of this concept. google.com The ability to create both linear and cross-linked polymers opens up a wide range of possibilities for material design.
Elucidation of Novel Enzymatic Pathways for 2,6-Dideoxy-2,6-diaminoglucose Metabolism
Understanding the biosynthesis of 2,6-dideoxy-2,6-diaminoglucose and its analogs is crucial for harnessing its potential. In biochemistry, a metabolic pathway is a series of chemical reactions in a cell, where enzymes catalyze the conversion of metabolites. wikipedia.org Research into the enzymatic pathways involved in the metabolism of this diamino sugar is ongoing. researchgate.net While the biosynthesis of some related 2-acetamido-2,6-dideoxy-L-hexoses is known to start from UDP-D-N-acetylglucosamine, the specific enzymes and intermediates in the 2,6-dideoxy-2,6-diaminoglucose pathway are still being investigated. researchgate.net
The discovery of novel enzymes involved in these pathways could lead to new biocatalytic methods for the synthesis of 2,6-dideoxy-2,6-diaminoglucose and its derivatives. This would provide a more efficient and environmentally friendly alternative to chemical synthesis. The study of metabolic pathways like glycolysis, which converts glucose to pyruvate, provides a framework for understanding how cells process sugars. wikipedia.orgplos.org
Exploiting 2,6-Dideoxy-2,6-diaminoglucose Chemistry for Glycobiological Probes and Tools
The unique structure of 2,6-dideoxy-2,6-diaminoglucose makes it an excellent candidate for the development of chemical probes and tools to study glycobiological processes. burleylabs.co.uk By attaching fluorescent tags or other reporter molecules to the diamino sugar, researchers can create probes to visualize and track the movement and interactions of carbohydrates in living systems.
These probes can be used to investigate the role of carbohydrates in cell-cell recognition, signaling, and disease. For example, a probe based on 2,6-dideoxy-2,6-diaminoglucose could be used to study the binding of aminoglycoside antibiotics to their ribosomal targets, providing insights into their mechanism of action and the development of resistance.
Understanding Fundamental Aspects of Carbohydrate-Protein and Carbohydrate-Nucleic Acid Recognition
The interactions between carbohydrates and proteins or nucleic acids are fundamental to many biological processes. The 2,6-dideoxy-2,6-diaminoglucose moiety plays a significant role in the binding of aminoglycoside antibiotics to both bacterial ribosomal RNA and eukaryotic phospholipase C. nih.govmdpi.com Structure-activity relationship studies have shown that the 2,6-diaminoglucose substituent is crucial for the activation of these enzymes. nih.gov
Further research in this area aims to elucidate the precise molecular interactions that govern this recognition. This knowledge is critical for the rational design of new drugs and therapeutic agents that can selectively target these interactions. For instance, understanding how the 2,6-diamino-glucose ring of aminoglycosides interacts with bacterial rRNA can aid in the development of new antibiotics that are less susceptible to resistance mechanisms. mdpi.com
Advancements in Chemoenzymatic Synthesis Methodologies for Complex Diamino Sugars
The synthesis of complex carbohydrates, including diamino sugars, presents a significant challenge. Chemoenzymatic synthesis, which combines chemical and enzymatic methods, offers a powerful approach to overcome these difficulties. frontiersin.orgmdpi.comnih.govacs.org Researchers are developing new chemoenzymatic strategies to synthesize 2,6-dideoxy-2,6-diaminoglucose and other rare amino sugars in a more efficient and scalable manner. frontiersin.orgrsc.org
These methods often involve the use of glycosyltransferases and other carbohydrate-active enzymes to perform specific glycosylation reactions with high stereoselectivity. nih.gov One-pot multienzyme (OPME) systems are being developed to streamline the synthesis process, reducing the need for purification of intermediates. nih.gov These advancements are crucial for making complex diamino sugars more accessible for research and development in various fields.
Q & A
Q. What in vitro assays are suitable for assessing the inhibitory potential of 2,6-Dideoxy-2,6-diaminoglucose on glycosidase enzymes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
